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Compound of Interest

Compound Name: 1,4-Oxathiane

Cat. No.: B103149

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of
agrochemicals derived from 1,4-oxathiane, with a focus on the systemic fungicides Carboxin
and Oxycarboxin. The protocols outlined below are intended to serve as a comprehensive
guide for researchers in the field of agrochemical development.

Introduction to 1,4-Oxathiane in Agrochemicals

The 1,4-oxathiane heterocyclic ring system is a key structural motif in a class of highly
effective systemic fungicides. The most prominent examples are Carboxin and its sulfone
derivative, Oxycarboxin. These compounds are renowned for their efficacy against a broad
spectrum of fungal pathogens, particularly those belonging to the Basidiomycetes class, which
includes rusts and smuts that cause significant damage to cereal crops.

The fungicidal activity of these 1,4-oxathiane derivatives stems from their ability to inhibit the
succinate dehydrogenase (SDH) enzyme (EC 1.3.5.1) in the mitochondrial electron transport
chain of fungi. This targeted mode of action disrupts fungal respiration, leading to the cessation
of growth and eventual cell death.

Synthesis of 1,4-Oxathiane-Based Fungicides

The synthesis of Carboxin and Oxycarboxin involves a multi-step process starting from readily
available precursors. The general synthetic scheme is outlined below, followed by detailed
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experimental protocols.

Key Intermediates and Reactions:

The synthesis of Carboxin typically proceeds through the following key steps:

o Formation of a-chloroacetoacetanilide: Acetoacetanilide is chlorinated to produce the key
intermediate, a-chloroacetoacetanilide.

¢ Reaction with 2-mercaptoethanol: The a-chloroacetoacetanilide is then reacted with 2-
mercaptoethanol to form a thioether intermediate.

o Cyclization: The thioether intermediate undergoes an intramolecular cyclization to form the
1,4-oxathiane ring of Carboxin.

Oxycarboxin is subsequently synthesized by the oxidation of the sulfur atom in the 1,4-
oxathiane ring of Carboxin.

Experimental Protocols

Protocol 1: Synthesis of a-chloroacetoacetanilide
This protocol describes the chlorination of acetoacetanilide to yield a-chloroacetoacetanilide.
e Materials:
o Acetoacetanilide
o Toluene
o Water
o Chlorine gas
e Procedure:

o Prepare a suspension of acetoacetanilide (1.0 mole, 177 g) in a mixture of toluene (1440
mL) and water (167 mL) in a suitable reaction vessel (e.g., a 2000 mL 3-neck flask)
equipped for gas introduction.
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o Cool the suspension to approximately 6°C.

o Introduce chlorine gas at a rate of approximately 1.5 g/minute while maintaining the
temperature at 6°C.

o Continue the chlorine addition until a total of 1.16 moles (82.6 g) of chlorine has been
added.

o Stir the resulting mixture for an additional 36 minutes at 6°C.
o Heat the mixture to 70°C for 15 minutes.

o Cool the mixture to induce precipitation of the product.

o Filter the precipitate from the toluene/aqueous HCI mixture.

o Wash the solid with a suitable solvent and dry to obtain a-chloroacetoacetanilide.

o Expected Yield: 63.9%][1]
Protocol 2: Synthesis of Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide)

This protocol details the synthesis of Carboxin from a-chloroacetoacetanilide and 2-
mercaptoethanol.

o Materials:

o o-chloroacetoacetanilide

[e]

2-Mercaptoethanol

o

Sodium hydroxide (NaOH)

Toluene

[¢]

[e]

Catalyst (e.g., a suitable acid or base for cyclization)

e Procedure:
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[e]

In a reaction vessel, dissolve a-chloroacetoacetanilide in a suitable solvent.
o Add 2-mercaptoethanol to the solution.
o Slowly add a solution of sodium hydroxide while stirring.

o After the initial reaction, the intermediate, anilide of 2-(2-hydroxyethylthio)acetoacetic acid,
is formed.

o Extract the intermediate using toluene.

o The toluene extract containing the intermediate is then subjected to a cyclization reaction
in the presence of a catalyst to form Carboxin.[2]

o The crude product is then purified, for example, by crystallization.

o Expected Yield: 68.1 - 69%)][2]

Protocol 3: Synthesis of Oxycarboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-
carboxamide 4,4-dioxide)

This protocol describes the oxidation of Carboxin to Oxycarboxin.
e Materials:

o Carboxin

o Hydrogen peroxide (H2032)

o Formic acid

o Organic solvent (e.g., methyl isobutyl ketone or toluene)
e Procedure:

o Prepare a two-phase liquid medium. One phase is aqueous, containing hydrogen peroxide
and formic acid. The other phase is an organic solvent containing the starting
Carboxamide.
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o Combine the two phases and stir vigorously to facilitate the oxidation reaction.

o The use of formic acid in this two-phase system promotes a high yield of highly pure
Oxycarboxin in a relatively short reaction time.[3]

o After the reaction is complete, separate the organic layer.

o Wash the organic layer with water and then with a suitable basic solution to remove any
remaining acid.

o Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
o Remove the solvent under reduced pressure to obtain the crude Oxycarboxin.
o Purify the product by recrystallization.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and fungicidal
activity of Carboxin and its derivatives.

Table 1: Synthesis Yields of Carboxin and Derivatives
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R Group (at C-2

Compound Yield (%) Reference
methyl)
Carboxin H 68.1 PrepChem
Carboxin H 69 ChemicalBook[2]
J. Chem. Soc. Perkin
Carboxin Derivative MeS 92
Trans. 1, 1995
) o J. Chem. Soc. Perkin
Carboxin Derivative AcS 98
Trans. 1, 1995
J. Chem. Soc. Perkin
Carboxin Derivative NCS 87
Trans. 1, 1995
) o J. Chem. Soc. Perkin
Carboxin Derivative MeO 80
Trans. 1, 1995
) o J. Chem. Soc. Perkin
Carboxin Derivative NH-L-Phe-OAll 75
Trans. 1, 1995
, o J. Chem. Soc. Perkin
Carboxin Derivative NH-L-Val-OAll 78
Trans. 1, 1995
) o J. Chem. Soc. Perkin
Carboxin Derivative NH-L-Ala-OMe 79
Trans. 1, 1995
Oxycarboxin J. Chem. Soc. Perkin
o (p-B-Glup)S 92
Derivative Trans. 1, 1995
Oxycarboxin J. Chem. Soc. Perkin
(p-B-Glup)S 86

Derivative

Trans. 1, 1995

Table 2: Fungicidal Activity (EC50 values) of Carboxin and Oxycarboxin
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Fungicide Fungal Species EC50 (mgl/L) Reference

Carboxin Rhizoctonia solani 10.34 ResearchGate

(Data not found in

Oxycarboxin Ustilago maydis ) )
provided snippets)
) Sclerotinia (Data not found in
Carboxin ] - ) )
sclerotiorum provided snippets)
) o ) (Data not found in
Oxycarboxin Puccinia recondita

provided snippets)

Note: EC50 values can vary depending on the specific isolate and experimental conditions.

Mechanism of Action: Succinate Dehydrogenase
Inhibition

Carboxin and Oxycarboxin exert their fungicidal effects by inhibiting the enzyme succinate
dehydrogenase (SDH), a key component of the mitochondrial electron transport chain
(Complex II) and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding site of

the SDH complex, these fungicides block the transfer of electrons from succinate to
ubiquinone, thereby halting cellular respiration and ATP production.

Experimental Protocol: Succinate Dehydrogenase
Activity Assay

This protocol describes a colorimetric assay to measure the activity of succinate
dehydrogenase and its inhibition by fungicides.

e Principle: The activity of SDH is determined by monitoring the reduction of an artificial
electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to

colorless upon reduction.
e Materials:

o Isolated mitochondria or cell-free extract containing SDH
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[e]

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

o

Succinate solution (substrate)

DCPIP solution

[¢]

[¢]

Fungicide stock solution (e.g., Carboxin or Oxycarboxin in a suitable solvent)

[e]

Spectrophotometer

e Procedure:
o Prepare a reaction mixture in a cuvette containing Assay Buffer, succinate, and DCPIP.
o Add a known amount of the mitochondrial preparation to the cuvette.

o To test for inhibition, add the desired concentration of the fungicide stock solution. For
control experiments, add an equivalent volume of the solvent.

o Mix gently and immediately place the cuvette in a spectrophotometer.

o Monitor the decrease in absorbance at 600 nm over time. The rate of decrease is
proportional to the SDH activity.

o Calculate the percentage of inhibition for each fungicide concentration relative to the
control.

o The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be
determined by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration.[4]

Visualizations
Synthetic Pathway of Carboxin and Oxycarboxin
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Caption: Synthetic pathway of Carboxin and Oxycarboxin.

Mechanism of Action: SDH Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b103149#use-of-1-4-oxathiane-in-the-synthesis-of-
agrochemicals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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